molecular formula C7H7F2NO2S B5526938 N-(3,4-difluorophenyl)methanesulfonamide CAS No. 330468-72-9

N-(3,4-difluorophenyl)methanesulfonamide

Cat. No. B5526938
CAS RN: 330468-72-9
M. Wt: 207.20 g/mol
InChI Key: CRLGPRNTBCRIBM-UHFFFAOYSA-N
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Description

"N-(3,4-difluorophenyl)methanesulfonamide" is a compound that belongs to the category of sulfonamides, which are characterized by the presence of a sulfonyl amide group attached to an aromatic ring. Sulfonamides have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and various industrial processes.

Synthesis Analysis

The synthesis of sulfonamides, including compounds similar to "N-(3,4-difluorophenyl)methanesulfonamide," typically involves the reaction of sulfonyl chlorides with amines. A detailed review by Ghosh, Pal, and Hajra (2023) highlights advancements in the direct C–N bond formation through N-heteroarylation of sulfonamides, which is considered a critical step in synthesizing these compounds efficiently and with high specificity (Ghosh, Pal, & Hajra, 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides, including "N-(3,4-difluorophenyl)methanesulfonamide," is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This functional group significantly influences the electronic properties of the molecule, including its reactivity and interaction with biological targets. Advanced synthesis & catalysis studies provide insights into how the electronic effects of substituents on the aromatic ring, such as the difluoro groups in this case, can impact the molecule's overall properties and reactivity.

Chemical Reactions and Properties

Sulfonamides, like "N-(3,4-difluorophenyl)methanesulfonamide," can undergo various chemical reactions, including nucleophilic substitution, due to the electrophilic nature of the sulfur atom in the sulfonyl group. These reactions can lead to the formation of a wide range of derivatives with different biological and chemical properties. The study of trifluoromethanesulfonic acid in organic synthesis by Kazakova and Vasilyev (2017) discusses the role of similar electrophilic sulfonate groups in facilitating reactions, which can be relevant to understanding the reactivity of sulfonamides (Kazakova & Vasilyev, 2017).

Scientific Research Applications

Chemoselective N-Acylation Agents

N-(3,4-difluorophenyl)methanesulfonamide and related compounds have been studied for their potential as chemoselective N-acylation agents. For instance, a study developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as storable and chemoselective N-acylation reagents, showcasing their effectiveness in this domain (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Structural Analysis and Hydrogen Bonding

Structural and conformational studies of various methanesulfonamide derivatives, including those with chloro and methyl substituents, have provided insights into their molecular structure, bond parameters, and hydrogen bonding capabilities. Such analyses are crucial in understanding the biological activity and interaction of these compounds (Gowda, Foro, & Fuess, 2007a).

Quantum Chemical Studies

Quantum chemical methods have been employed to study the conformations, proton affinities, and self-association behavior of various trifluoro-N-substituted methanesulfonamides. These studies reveal the formation of cyclic and chain dimers through hydrogen bonding and the protonation behavior of these compounds (Sterkhova, Moskalik, & Shainyan, 2014).

Catalytic Applications

Methanesulfonamides, including derivatives of N-(3,4-difluorophenyl)methanesulfonamide, have been explored for their catalytic potential. For example, studies have demonstrated their use in palladium-catalyzed cross-coupling reactions, highlighting their role in the synthesis of various chemical compounds while avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Mechanism of Action

While the specific mechanism of action for “N-(3,4-difluorophenyl)methanesulfonamide” is not available, sulfonamides are generally known for their antimicrobial activity. They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

properties

IUPAC Name

N-(3,4-difluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLGPRNTBCRIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261738
Record name Methanesulfonamide, N-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)methanesulfonamide

CAS RN

330468-72-9
Record name Methanesulfonamide, N-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330468-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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